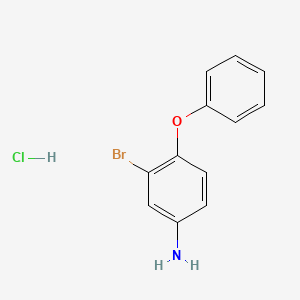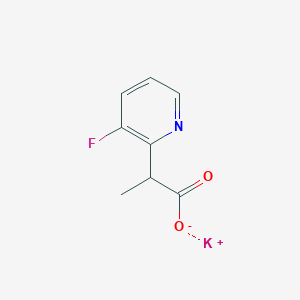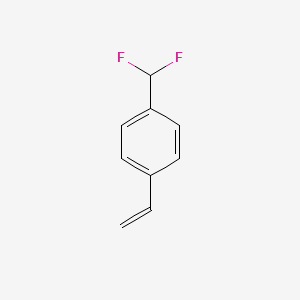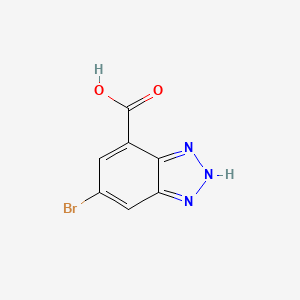
2-Fluoro-6-iodobenzyl bromide
Descripción general
Descripción
2-Fluoro-6-iodobenzyl bromide, also known as 2-(bromomethyl)-1-fluoro-3-iodobenzene or alpha-Bromo-2-fluoro-6-iodotoluene, is a chemical compound that is widely used in scientific research and industry. It has a CAS Number of 1231747-49-1 and a molecular weight of 314.92 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrFI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 . This indicates the presence of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 iodine atom in the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at ambient temperature and shipped at the same .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Fluoro-6-iodobenzyl bromide is a significant intermediate in the synthesis of various organic compounds. A practical application of this compound is found in the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. Despite the high yield and practicality of this synthesis, the use of palladium and toxic phenylboronic acid has limited its widespread application in large-scale production due to cost and safety concerns. Therefore, alternative methods, including diazotization processes, have been developed to overcome these challenges, highlighting the compound's role in facilitating more efficient and safer synthesis routes in organic chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Liquid Crystals and Materials Science
The compound's fluorine content is relevant in the research on fluorinated liquid crystals, which are crucial for commercial applications, particularly in displays. The unique properties of fluorine atoms, such as their small size and high polarity, allow for the development of materials with remarkable modifications in melting point, mesophase morphology, and transition temperatures. These properties are essential for tailoring materials for specific applications, demonstrating the broader implications of using fluorinated compounds like this compound in materials science (Hird, 2007).
Environmental and Health Safety
Another aspect of research involves studying the environmental and health safety of brominated flame retardants (BFRs), including those related to this compound derivatives. The occurrence of novel brominated flame retardants in indoor air, dust, consumer goods, and food has raised concerns about their potential risks. This research emphasizes the importance of monitoring and understanding the environmental fate and toxicology of these compounds to ensure public health and safety (Zuiderveen, Slootweg, & de Boer, 2020).
Safety and Hazards
2-Fluoro-6-iodobenzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust, mist, or spray; washing skin thoroughly after handling; using only outdoors or in a well-ventilated area; wearing protective gloves, clothing, and eye/face protection; and storing in a well-ventilated place with the container kept tightly closed .
Mecanismo De Acción
Halogenated aromatic compounds are often used in organic synthesis because the halogen atoms can be replaced by other groups in reactions, allowing for the creation of a wide variety of different compounds . For example, the bromine atom in 2-Fluoro-6-iodobenzyl bromide could be replaced by a nucleophile in a nucleophilic substitution reaction .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-6-iodobenzyl bromide plays a significant role in various biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with several enzymes and proteins, facilitating nucleophilic substitution reactions. The presence of bromine, fluorine, and iodine atoms in its structure makes it a versatile reagent for introducing these halogens into organic molecules. In biochemical reactions, this compound can act as an electrophile, reacting with nucleophiles such as amines, thiols, and alcohols. These interactions often result in the formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest in biochemical research. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain enzymes involved in cell signaling, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins through nucleophilic substitution reactions, leading to enzyme inhibition or activation. For example, this compound can inhibit enzymes by forming a covalent bond with the active site, preventing substrate binding and subsequent catalysis. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can also result in changes in gene expression, as the compound can bind to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under ambient conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained enzyme inhibition or activation, resulting in long-term changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a measurable biological response. It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity and ensure accurate results .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can undergo metabolic transformations, such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can affect the compound’s activity and toxicity, as well as its overall impact on cellular function. For example, the oxidation of this compound can result in the formation of reactive intermediates that can interact with cellular macromolecules, leading to potential cytotoxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with various transporters and binding proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its biological activity, as different tissues may have varying levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific enzymes and proteins. The subcellular localization of this compound can also affect its ability to modulate cellular processes, such as gene expression and metabolism .
Propiedades
IUPAC Name |
2-(bromomethyl)-1-fluoro-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRFLWHSLPODFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)




![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)



![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)
![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)
![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)

